REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][CH:5]=1)[CH2:2][CH3:3].S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[CH2:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Cl:14])=[CH:6][CH:5]=1)[CH2:2][CH3:3]
|
Name
|
|
Quantity
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8.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8.63 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(CO)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
CUSTOM
|
Details
|
The mixture was subjected to reaction at a room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
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Type
|
WASH
|
Details
|
the chloroform phase was washed successively with an aqueous solution of sodium hydrogencarbonate and water
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed from the chloroform phase
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(CCl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.8 mmol | |
AMOUNT: MASS | 9.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |